![molecular formula C22H21N3O2S B1254081 4-[3-(4-Methylphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1254081.png)
4-[3-(4-Methylphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-methylphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide is a sulfonamide.
Aplicaciones Científicas De Investigación
Anticancer and Antiviral Potential
- The synthesis of derivatives of celecoxib, including 4-[3-(4-Methylphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide, has shown promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. Notably, these compounds exhibit reduced tissue damage in various organs compared to controls or celecoxib, making them potential therapeutic agents (Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Treatment
- A new zinc phthalocyanine derivative, substituted with benzenesulfonamide groups containing Schiff base, has been synthesized. This compound demonstrates high singlet oxygen quantum yield, making it a potential candidate for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition and Anticancer Effects
- Various derivatives of benzenesulfonamide have been synthesized and tested for their carbonic anhydrase inhibitory and cytotoxic effects. These studies indicate that these compounds have significant potential as novel anticancer agents, with selectivity for certain human tumor cell lines (Gul et al., 2016).
Anti-Inflammatory and Analgesic Properties
- Studies on regioselectively controlled synthesis of benzenesulfonamides have shown anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders in animal models. This indicates their potential use in treating pathological pain, comparable to Celecoxib in arthritic pain models (Lobo et al., 2015).
Antimicrobial Activity
- Newly synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, incorporating benzenesulfonamide structures, have shown effective antimicrobial activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Propiedades
Fórmula molecular |
C22H21N3O2S |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
4-[3-(4-methylphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H21N3O2S/c1-16-7-9-18(10-8-16)22-15-21(17-5-3-2-4-6-17)24-25(22)19-11-13-20(14-12-19)28(23,26)27/h2-14,22H,15H2,1H3,(H2,23,26,27) |
Clave InChI |
MBSCPVGGCCNQCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B1253998.png)
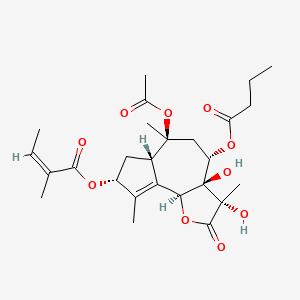
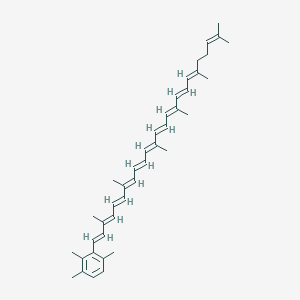
![2,3-Dihydroxy-5-propyl-1a,2,3,5,6,7a-hexahydrooxireno[2,3-g]isochromen-7-one](/img/structure/B1254001.png)
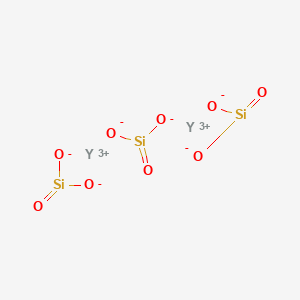
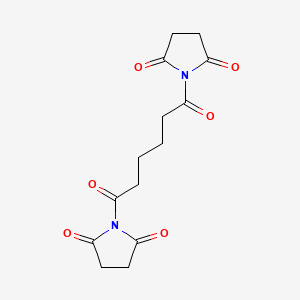
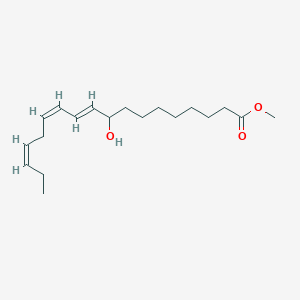
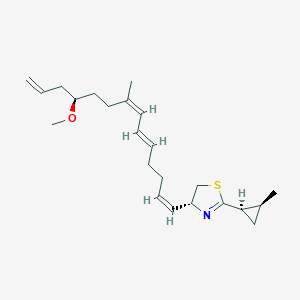

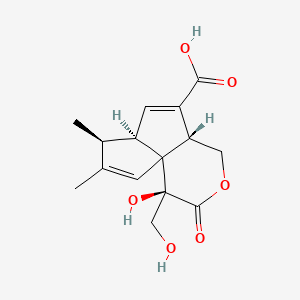

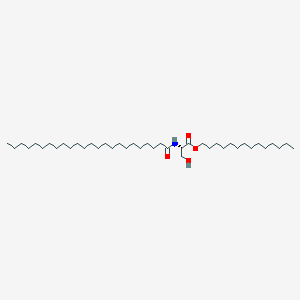
![(2r)-2,4-Dihydroxy-3,3-Dimethyl-N-[3-Oxo-3-(Pentylamino)propyl]butanamide](/img/structure/B1254018.png)
![N-[[(1R,2S,3S,4R)-3-(2-amino-1H-imidazol-5-yl)-2-(2-amino-5-oxo-1,4-dihydroimidazol-4-yl)-4-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide](/img/structure/B1254021.png)